Enantiomeric Excess: (S)-Enantiomer Achieves >99.9% ee Versus 99% ee for Commercial (R)-Enantiomer
The (S)-enantiomer manufactured via the asymmetric transfer hydrogenation (ATH) process achieves enantiomeric excess exceeding 99.9% (>99.9% ee) at 125 kg scale, as confirmed by chiral HPLC [1]. In contrast, commercially available (R)-5-fluoro-3-methylisobenzofuran-1(3H)-one (Lorlatinib Impurity 28) is supplied with a specification of 99% ee [2]. This difference of >0.9% ee is critical because the undesired (R)-enantiomer, if present above trace levels, propagates into the final lorlatinib API as a diastereomeric impurity that cannot be removed by achiral purification methods [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99.9% ee (S-enantiomer) |
| Comparator Or Baseline | (R)-5-fluoro-3-methylisobenzofuran-1(3H)-one: 99% ee (commercial specification) |
| Quantified Difference | Δ > 0.9% ee; target compound exceeds 99.9% vs. comparator 99% |
| Conditions | Chiral HPLC; target compound data from asymmetric transfer hydrogenation process at 125 kg pilot scale; comparator data from commercial vendor certificate of analysis. |
Why This Matters
For pharmaceutical intermediate procurement, sub-99.9% ee directly translates to unacceptable diastereomeric impurity burden in the final API, making the (R)-enantiomer or racemate non-viable for lorlatinib manufacturing.
- [1] Duan, S. et al. Organic Process Research & Development 2017, 21 (9), 1340–1348. Lines 376–377: 'the desired (S)-alcohol was isolated in high e.e. (>99.9%)'; Lines 412–413: '6 is always isolated with high purity (>99.9% by HPLC, >99.9% e.e.).' View Source
- [2] Tubepharm. (R)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, CAS 2178118-85-7, Purity 98%, ee 99%. https://www.tubepharm.com. View Source
